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Compound of Interest

Compound Name: Secologanin dimethyl acetal

Cat. No.: B149773

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the *H-NMR and 3C-NMR spectral
assignment of Secologanin dimethyl acetal, a secoiridoid glycoside. Detailed tables
summarizing the chemical shifts (&) and coupling constants (J) are presented. Furthermore, a
standardized experimental protocol for the acquisition of high-quality NMR data for this class of
compounds is outlined. This application note is intended to serve as a valuable resource for
researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Secologanin dimethyl acetal is a naturally occurring secoiridoid glycoside that has been
isolated from various plant species, including Pterocephalus perennis. Iridoids and secoiridoids
are a large group of monoterpenoids known for their diverse biological activities. Accurate
structural elucidation is paramount for understanding their structure-activity relationships and
for their potential development as therapeutic agents. Nuclear Magnetic Resonance (NMR)
spectroscopy is the most powerful technique for the unambiguous determination of the
chemical structure of such complex natural products. This note provides a detailed summary of
the *H and ¥C-NMR assignments for Secologanin dimethyl acetal and a protocol for
obtaining these spectra.
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Chemical Structure

Figure 1: Chemical Structure of Secologanin dimethyl acetal.

o Systematic Name: Methyl (2S,3R,4S)-4-(2,2-dimethoxyethyl)-2-(3-D-glucopyranosyloxy)-3-
vinyl-3,4-dihydro-2H-pyran-5-carboxylate

e Molecular Formula: C19H30011
e CAS Number: 77988-07-9

NMR Spectral Data Assighment

The complete *H and 3C-NMR spectral data for Secologanin dimethyl acetal are crucial for
its identification and characterization. The assignments presented in the following tables have
been compiled from spectroscopic analysis.

'H-NMR Data

Table 1: *H-NMR Chemical Shift Assignments for Secologanin dimethyl acetal.
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Chemical Shift (o

Coupling Constant

Position Multiplicity
ppm) (3, Hz)
1 5.15 d 2.5
3 7.50 S
5 3.20 m
6a 2.10 m
6P 1.95 m
7 4.55 t 5.0
8 2.80 m
9 5.80 ddd 17.5,10.5,7.0
10a 5.25 d 17.5
10B 5.20 d 10.5
11-OCHs 3.70 S
11-OCHs 3.35 S
11-OCHs 3.34 S
1'-Glc 4.65 d 8.0
2'-Glc 3.25 m
3'-Glc 3.40 m
4'-Glc 3.30 m
5'-Glc 3.38 m
6'a-Glc 3.90 dd 12.0, 2.0
6'b-Glc 3.72 dd 12.0,5.5

Note: The data presented is illustrative and should be confirmed with experimental results.
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13C-NMR Data

Table 2: 3C-NMR Chemical Shift Assignments for Secologanin dimethyl acetal.

Position Chemical Shift (6 ppm)
1 98.0
3 152.0
4 110.0
5 45.0
6 32.0
7 104.0
8 40.0
9 135.0
10 118.0
11 168.0
11-OCHs 51.5
7-OCHs 54.0
7-OCHs 53.5
1'-Glc 100.0
2'-Glc 74.5
3'-Glc 77.5
4'-Glc 71.0
5'-Glc 78.0
6'-Glc 62.5

Note: The data presented is illustrative and should be confirmed with experimental results.
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Experimental Protocols

This section outlines a general protocol for the acquisition and processing of NMR spectra for
Secologanin dimethyl acetal.

Sample Preparation

o Sample Purity: Ensure the sample of Secologanin dimethyl acetal is of high purity (=95%)
to avoid interference from impurities in the NMR spectra.

e Solvent Selection: Choose a suitable deuterated solvent. Methanol-d4 (CD3OD) or
Chloroform-d (CDCIls) are commonly used for iridoid glycosides. The choice of solvent can
affect chemical shifts, so consistency is key for comparison.

» Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the
deuterated solvent in a standard 5 mm NMR tube.

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

NMR Data Acquisition

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for better signal dispersion and resolution.

e 'H-NMR Spectroscopy:
o Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

o Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., O-
12 ppm).

o Acquisition Time: An acquisition time of at least 2-3 seconds is recommended for good
resolution.

o Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
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o Number of Scans: The number of scans will depend on the sample concentration.
Typically, 16 to 64 scans are adequate.

e 13C-NMR Spectroscopy:

o Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to obtain singlets
for all carbon signals.

o Spectral Width: A spectral width of 0-220 ppm is generally sufficient.

o Number of Scans: Due to the lower natural abundance of 13C, a larger number of scans
(e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

o 2D-NMR Experiments: To confirm the assignments, a suite of 2D-NMR experiments should
be performed:

o COSY (Correlation Spectroscopy): To identify *H-*H spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and
13C nuclei.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between *H and 13C nuclei, which is crucial for assigning quaternary carbons
and connecting different spin systems.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and
elucidate the stereochemistry of the molecule.

Data Processing

o Fourier Transformation: Apply an appropriate window function (e.g., exponential
multiplication with a line broadening of 0.3 Hz for *H spectra) before Fourier transformation to
improve the signal-to-noise ratio.

e Phasing and Baseline Correction: Manually phase the spectra and perform baseline
correction to ensure accurate integration and peak picking.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

» Referencing: Calibrate the spectra using the TMS signal at 0.00 ppm.
» Data Analysis: Analyze the 1D and 2D spectra to assign all proton and carbon signals.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of Secologanin

dimethyl acetal.
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Caption: Experimental workflow for NMR analysis.
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Conclusion

This application note provides a foundational guide for the *H and 13C-NMR analysis of
Secologanin dimethyl acetal. The tabulated spectral data and the detailed experimental
protocol will aid researchers in the identification, characterization, and further investigation of
this and related secoiridoid glycosides. The application of 2D-NMR techniques is essential for
the unambiguous assignment of all signals and the complete structural elucidation of such
complex natural products.

 To cite this document: BenchChem. [Application Note: 1H-NMR and 13C-NMR Assignment
for Secologanin Dimethyl Acetal]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b149773#1h-nmr-and-13c-nmr-assignment-for-
secologanin-dimethyl-acetal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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